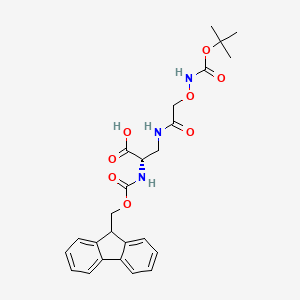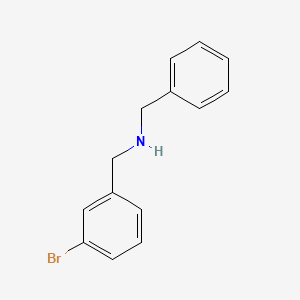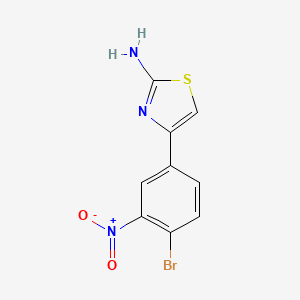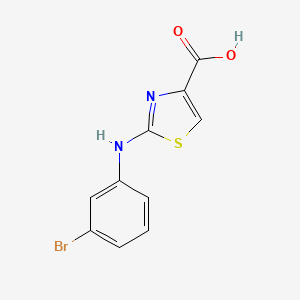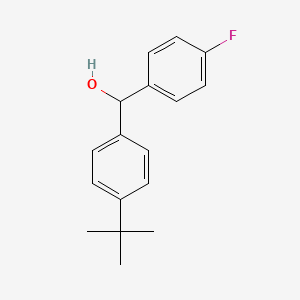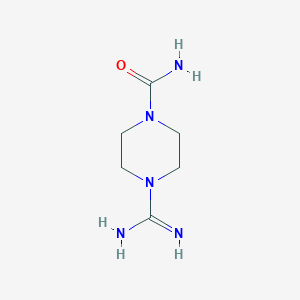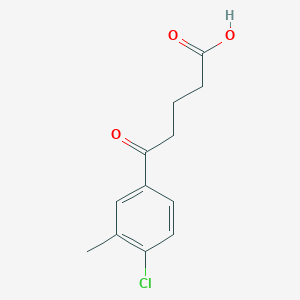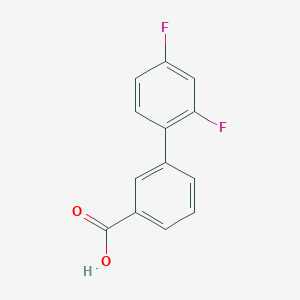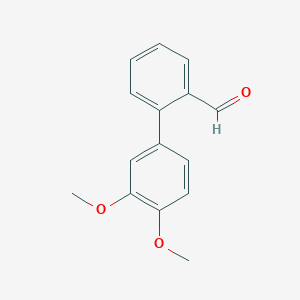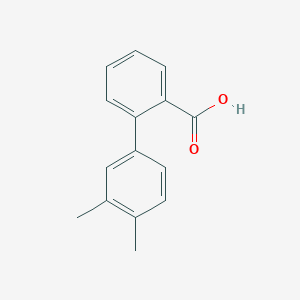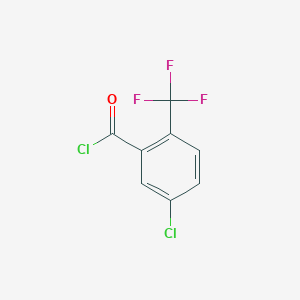
Cloruro de 5-cloro-2-(trifluorometil)benzoílo
Descripción general
Descripción
5-Chloro-2-(trifluoromethyl)benzoyl chloride is a chemical compound characterized by the presence of a chlorine atom and a trifluoromethyl group on a benzene ring, which is further attached to a carbonyl chloride group. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Chlorination: The compound can be synthesized by direct chlorination of 2-(trifluoromethyl)benzoic acid. This involves treating the acid with thionyl chloride (SOCl₂) under reflux conditions to yield the benzoyl chloride derivative.
Halogen Exchange Reactions: Another method involves halogen exchange reactions where a suitable halogenated precursor undergoes substitution reactions to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, large-scale production of 5-Chloro-2-(trifluoromethyl)benzoyl chloride typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and esters.
Reduction: Reduction reactions can convert the benzoyl chloride to corresponding alcohols or amines.
Substitution Reactions: Substitution reactions involving the chlorine atom can lead to the formation of different halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Carboxylic Acids: Oxidation can yield 5-chloro-2-(trifluoromethyl)benzoic acid.
Alcohols and Amines: Reduction reactions can produce corresponding alcohols and amines.
Halogenated Compounds: Substitution reactions can lead to the formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(trifluoromethyl)benzoyl chloride is extensively used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been known to react with various organic substrates in chemical reactions .
Mode of Action
5-Chloro-2-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles .
Biochemical Pathways
It’s worth noting that benzoyl chlorides are often used in organic synthesis, suggesting that they may interact with a wide range of biochemical pathways depending on the specific context .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, and certain solvents can enhance or inhibit its interactions with other molecules .
Comparación Con Compuestos Similares
5-Chloro-2-(trifluoromethyl)benzoyl chloride is compared with other similar compounds to highlight its uniqueness:
2-Chloro-5-(trifluoromethyl)benzoic Acid: Similar structure but lacks the benzoyl chloride group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
5-(Trifluoromethyl)benzoyl Chloride: Lacks the chlorine atom at the 5-position.
These compounds differ in their chemical properties and applications, making 5-Chloro-2-(trifluoromethyl)benzoyl chloride unique in its utility and versatility.
Propiedades
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKPEPFDFCWQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380774 | |
| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-84-3 | |
| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


